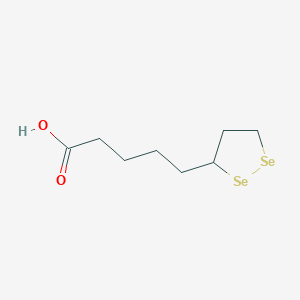

1,2-Diselenolane-3-pentanoic acid

Description

Properties

CAS No. |

6708-13-0 |

|---|---|

Molecular Formula |

C8H14O2Se2 |

Molecular Weight |

300.1 g/mol |

IUPAC Name |

5-(diselenolan-3-yl)pentanoic acid |

InChI |

InChI=1S/C8H14O2Se2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) |

InChI Key |

UHXDQFCGWCHHSL-UHFFFAOYSA-N |

SMILES |

C1C[Se][Se]C1CCCCC(=O)O |

Canonical SMILES |

C1C[Se][Se]C1CCCCC(=O)O |

Synonyms |

1,2-diselenolane-3-pentanoic acid Se-La cpd |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1,2-Diselenolane-3-pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the synthesis and characterization of 1,2-diselenolane-3-pentanoic acid based on available scientific literature. The detailed experimental protocols are constructed from established chemical principles and synthetic routes for analogous compounds due to the absence of a single, complete published procedure. The characterization data presented are predicted values based on the chemical structure and spectroscopic data of similar compounds.

Introduction

This compound, the selenium analog of lipoic acid, is a fascinating molecule with significant potential in biomedical research and drug development. Its unique properties, stemming from the diselenide bond, make it a potent antioxidant and a tool for efficient cellular uptake. This technical guide provides an in-depth overview of its synthesis, characterization, and known biological activities to support further research and application.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable C8 carboxylic acid precursor. A plausible and efficient synthetic route involves the halogenation of the terminal carbons followed by nucleophilic substitution with a selenium-containing reagent and subsequent cyclization.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a 6,8-dihalo-octanoic acid derivative, which serves as the backbone for the introduction of the selenium atoms.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6,8-dibromooctanoate

-

Acid Chloride Formation: Adipic acid monomethyl ester is reacted with thionyl chloride to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

-

Diazoketone Formation: The acid chloride is then reacted with diazomethane in diethyl ether at 0°C to yield the diazoketone intermediate.

-

Bromoketone Formation: The diazoketone is treated with a solution of hydrogen bromide in a suitable solvent to form the bromoketone.

-

Reduction: The ketonic group is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride in ethanol or catalytic hydrogenation (H₂, Pd/C).

-

Conversion of Hydroxyl to Bromide: The hydroxyl group is converted to a bromide using a brominating agent like thionyl bromide or phosphorus tribromide.

Step 2: Synthesis of this compound

-

Diselenide Ring Formation: Methyl 6,8-dibromooctanoate is reacted with a selenium nucleophile, such as sodium diselenide (Na₂Se₂), in a polar aprotic solvent like dimethylformamide (DMF). Sodium diselenide can be prepared in situ by reacting selenium powder with a reducing agent like sodium borohydride. This reaction results in the formation of the 1,2-diselenolane ring via intramolecular cyclization.

-

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water. Acidification of the reaction mixture yields the final product, this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data (Predicted)

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ) | ~3.6-3.8 ppm (m, 1H, CH-Se), ~3.1-3.3 ppm (m, 2H, CH₂-Se), ~2.4 ppm (t, 2H, CH₂-COOH), ~1.4-1.9 ppm (m, 6H, other CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~178 ppm (C=O), ~50 ppm (CH-Se), ~40 ppm (CH₂-Se), ~34 ppm (CH₂-COOH), ~25-29 ppm (other CH₂) |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 302 (for the most abundant Se isotope, ⁸⁰Se) |

| FTIR | Wavenumber (cm⁻¹) | ~2850-3000 (C-H stretching), ~1700 (C=O stretching), ~500-600 (C-Se stretching) |

Biological Activity and Signaling Pathways

This compound exhibits distinct biological activities, primarily as an antioxidant and a facilitator of cellular uptake.

Antioxidant Activity

This compound has been shown to protect human low-density lipoprotein (LDL) from copper-mediated oxidative modification.[1][2][3] Unlike its sulfur analog, lipoic acid, which acts in hydrophilic environments, this compound exerts its antioxidant effects in a lipophilic environment, inhibiting lipid peroxidation.[1][2][3] The antioxidant activity of many organoselenium compounds is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.

Cellular Uptake

This compound facilitates the efficient delivery of molecules into the cytosol of cells.[4][5] This uptake mechanism is notably independent of endocytosis.[1] The proposed mechanism involves a dynamic covalent exchange between the diselenide ring and thiols on the cell surface, leading to the translocation of the molecule across the cell membrane.

Conclusion

This compound is a valuable compound for research in oxidative stress and drug delivery. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The unique biological activities of this molecule, particularly its lipophilic antioxidant properties and its ability to mediate efficient cellular uptake, warrant further investigation for potential therapeutic applications. This guide provides a foundational understanding to aid researchers in the synthesis, characterization, and application of this promising diselenolane.

References

- 1. Diselenolane-mediated cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lipoic acid analogue this compound protects human low density lipoprotein against oxidative modification mediated by copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. Diselenolane-mediated cellular uptake - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

Technical Whitepaper: Physicochemical Properties of 1,2-Diselenolane-3-Pentanoic Acid

Audience: Researchers, scientists, and drug development professionals Topic: An in-depth technical guide on the core physicochemical properties of 1,2-diselenolane-3-pentanoic acid.

Introduction

This compound is an organoselenium compound and a structural analogue of α-lipoic acid, where the two sulfur atoms in the dithiolane ring are replaced by selenium atoms[1][2]. This modification significantly influences its chemical and biological properties, making it a compound of interest for its antioxidant capabilities and potential therapeutic applications[1][2]. The molecule consists of a five-membered diselenolane ring attached to a pentanoic acid side chain[3]. Understanding its physicochemical properties is critical for developing formulations, predicting its pharmacokinetic profile (ADME), and elucidating its mechanism of action. This document provides a comprehensive overview of the known properties of this compound, details experimental protocols for their determination, and illustrates relevant mechanisms and workflows.

Physicochemical Data

Computed Properties

The following table summarizes the computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂Se₂ | [4] |

| Molecular Weight | 300.1 g/mol | [4] |

| Exact Mass | 301.93242 Da | [4] |

| Polar Surface Area | 37.3 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

Lipophilicity and Antioxidant Activity

Studies comparing this compound with its sulfur analogue, α-lipoic acid, indicate significant differences in their antioxidant behavior, which may be attributed to differing partition coefficients[1][2]. This compound effectively inhibits lipid peroxidation in low-density lipoprotein (LDL) induced by copper, suggesting it acts in a lipophilic environment[1][2]. In contrast, α-lipoic acid is more effective at inhibiting protein oxidative modification in a hydrophilic environment[1][2]. This suggests that this compound possesses a higher lipophilicity (and thus a higher logP value) than α-lipoic acid.

Experimental Protocols

Detailed experimental procedures are essential for determining the definitive physicochemical properties of a compound. The following sections describe standard methodologies for measuring pKa, logP, solubility, and stability.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination[5].

Protocol: Potentiometric Titration

-

Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements[6].

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system. To maintain a constant ionic strength, a background electrolyte like 0.15 M potassium chloride is used[6].

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode[6].

-

Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 using a standardized titrant (e.g., 0.1 M HCl)[6].

-

Titration: Gradually titrate the acidic solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments[6].

-

Data Recording: Continuously monitor and record the pH after each addition of the titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute)[6]. Continue the titration until a pH of 12.0-12.5 is reached[6].

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the half-equivalence point[6].

-

Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results, and calculate the average pKa and standard deviation[6].

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct determination[7][8].

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare two phases. The aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with 1-octanol. The organic phase (1-octanol) is saturated with the aqueous buffer. Allow the phases to separate for 24 hours[9].

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a pre-determined volume of the water-saturated octanol or octanol-saturated water[9].

-

Partitioning: Combine the sample solution with the other phase in a separatory funnel at a known volume ratio.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached[10].

-

Phase Separation: Allow the two phases (octanol and aqueous) to separate completely. This can be aided by centrifugation if an emulsion forms[7].

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the 1-octanol and aqueous phases using a validated analytical method, such as HPLC-UV[9].

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[11].

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. The thermodynamic or "shake-flask" solubility is considered the gold standard[12].

Protocol: Thermodynamic (Shake-Flask) Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous medium of interest (e.g., purified water or a specific pH buffer)[10][12].

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid[12]. The presence of undissolved material must be confirmed visually[10].

-

Sample Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by filtration (using a low-binding filter) or centrifugation[12].

-

Quantification: Dilute the resulting clear, saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique like HPLC-UV or LC-MS[12].

-

Result Expression: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM).

Stability Assessment

The stability of organoselenium compounds is important for storage and formulation. Diselenides are generally more stable and easier to handle than their corresponding reactive derivatives[13]. However, their stability in solution under various conditions should be assessed.

Protocol: Solution Stability Study

-

Solution Preparation: Prepare stock solutions of this compound in relevant solvents or aqueous buffers (e.g., at pH 2, 7.4, and 9).

-

Incubation: Aliquot the solutions into separate vials and store them under different conditions, such as varying temperatures (e.g., 4°C, 25°C, 40°C) and light exposure (e.g., protected from light vs. exposed to light)[14].

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition.

-

Quantification: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate and half-life. Acidification of solutions can sometimes increase the stability of selenium compounds[14][15].

Proposed Mechanism of Action: Antioxidant Activity

This compound has been shown to protect human low-density lipoprotein (LDL) from oxidative modification mediated by copper ions[1][2]. This protection is specifically against lipid peroxidation, a key event in the development of atherosclerosis. The proposed mechanism involves the diselenide moiety acting as a potent scavenger of radicals within the lipophilic environment of the LDL particle.

Conclusion

This compound is a lipophilic analogue of α-lipoic acid with distinct antioxidant properties. While computed data provides a basic profile, a comprehensive understanding requires rigorous experimental determination of its key physicochemical properties. The protocols outlined in this guide for measuring pKa, logP, solubility, and stability provide a framework for researchers to generate the critical data needed for advancing its study in drug discovery and development. Its ability to inhibit lipid peroxidation within a lipophilic environment underscores its potential as a targeted antioxidant agent.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. The lipoic acid analogue this compound protects human low density lipoprotein against oxidative modification mediated by copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (6708-13-0) for sale [vulcanchem.com]

- 4. This compound | C8H14O2Se2 | CID 10424854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. m.youtube.com [m.youtube.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. chimia.ch [chimia.ch]

- 14. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Mechanism of Action of 1,2-Diselenolane-3-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diselenolane-3-pentanoic acid, a synthetic organoselenium compound and a close structural analog of α-lipoic acid, has emerged as a molecule of significant interest in the field of antioxidant research and drug development. By replacing the sulfur atoms in α-lipoic acid with selenium, its physicochemical properties are altered, leading to a distinct mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its antioxidant activity, cellular uptake, and its interaction with key cellular signaling pathways. While extensive quantitative data remains to be fully elucidated in the literature, this guide synthesizes the current understanding of its biological activities and the experimental approaches used to study them.

Introduction

Organoselenium compounds have garnered considerable attention for their potential therapeutic applications, largely owing to their potent antioxidant and redox-modulating properties. This compound stands out due to its structural similarity to the well-known antioxidant, α-lipoic acid. This guide delves into the nuanced mechanisms that differentiate the selenium analog from its sulfur-containing counterpart, providing a foundation for further research and development.

Antioxidant Mechanism

The primary mechanism of action of this compound is centered around its antioxidant capabilities. Unlike α-lipoic acid, which demonstrates protective effects against protein oxidation in hydrophilic environments, this compound exerts its primary antioxidant effects in a lipophilic environment.[1]

Key Antioxidant Actions:

-

Inhibition of Lipid Peroxidation: this compound has been shown to effectively inhibit the formation of lipid peroxidation products in low-density lipoprotein (LDL) when challenged with copper-induced oxidation.[1] This suggests a protective role against oxidative damage to cellular membranes and other lipid-rich structures.

-

Partition Coefficient: The difference in the antioxidant activity profile between this compound and α-lipoic acid can be partly attributed to their differing partition coefficients, which dictates their distribution in biological systems.[1]

Quantitative Data on Antioxidant Activity:

A comprehensive search of the current literature did not yield specific IC50 values for the antioxidant activity of this compound in various standard antioxidant assays (e.g., DPPH, ABTS). Further research is required to quantify its radical scavenging potency and compare it directly with other known antioxidants.

Cellular Uptake and Intracellular Dynamics

A critical aspect of the mechanism of action of this compound is its remarkably efficient entry into cells.

Thiol-Mediated Uptake:

The cellular uptake of 1,2-diselenolanes is significantly more efficient than their 1,2-dithiolane counterparts.[2] This process is believed to occur via a thiol-mediated uptake mechanism, which is insensitive to inhibitors of endocytosis.[2][3] This suggests a direct interaction with the cell membrane and translocation into the cytosol, bypassing the endosomal pathway.

The proposed mechanism involves a dynamic covalent exchange with thiol groups present on the cell surface, leading to the formation of transient selenosulfide intermediates.[2]

Caption: Proposed Thiol-Mediated Cellular Uptake Mechanism.

Experimental Protocols for Studying Cellular Uptake:

-

Thiol-Exchange Affinity Chromatography: This technique can be used to mimic the thiol-mediated uptake process and provide evidence for the formation of selenosulfide intermediates. The protocol involves passing the compound through a column with a thiol-functionalized stationary phase and analyzing the elution profile.[2][4]

-

Fluorescent Probe-Based Uptake Assays: To quantify cellular uptake, this compound can be conjugated with a fluorescent probe. The uptake can then be measured using techniques like flow cytometry or fluorescence microscopy.

Modulation of the Nrf2/Keap1 Signaling Pathway

A central aspect of the biological activity of many organoselenium compounds is their ability to modulate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. While direct quantitative data for this compound is limited, the general mechanism is well-established.

Mechanism of Nrf2 Activation:

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including many organoselenium compounds, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression.

Caption: Proposed Modulation of the Nrf2/Keap1 Signaling Pathway.

Experimental Protocols for Studying Nrf2 Activation:

-

Nrf2 Reporter Gene Assay: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. An increase in luciferase activity upon treatment with the compound indicates Nrf2 activation.[5]

-

Western Blot Analysis: The translocation of Nrf2 to the nucleus can be confirmed by performing Western blot analysis on nuclear and cytoplasmic fractions of treated cells using an anti-Nrf2 antibody.

-

Quantitative PCR (qPCR): To measure the downstream effects of Nrf2 activation, the mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), can be quantified using qPCR.

Redox Cycling and Interaction with Thiol-Containing Proteins

The diselenide bond in this compound is a key functional group that can participate in redox cycling reactions, particularly with cellular thiols and selenoproteins like thioredoxin reductase (TrxR).

Potential Redox Cycling Mechanisms:

The diselenide can be reduced to the corresponding diselenol by cellular reductants such as glutathione (GSH) or TrxR. This reduced form can then act as a potent antioxidant, reducing reactive oxygen species and becoming re-oxidized to the diselenide, thus completing a catalytic cycle.

Caption: Proposed Redox Cycling of this compound.

Experimental Protocols for Studying Redox Properties:

-

Thioredoxin Reductase (TrxR) Assay: The ability of this compound to act as a substrate for TrxR can be evaluated using a colorimetric assay that measures the reduction of a chromogenic substrate.[6]

-

Mass Spectrometry-based Adductomics: To identify potential protein targets of this compound, mass spectrometry can be used to detect covalent adducts formed between the compound and cellular proteins.[7][8][9]

Conclusion and Future Directions

This compound presents a compelling profile as a redox-modulating agent with a distinct mechanism of action compared to its sulfur analog. Its efficient, non-endocytic cellular uptake and its potential to activate the Nrf2 antioxidant pathway are key features that warrant further investigation.

A critical next step for the research community is to generate robust quantitative data on its biological activities. This includes determining its antioxidant capacity through standardized assays, quantifying its Nrf2 activation potential, and identifying its specific molecular targets. Detailed kinetic studies of its reactions with cellular thiols and redox enzymes will also be crucial for a complete understanding of its mechanism. Such data will be invaluable for drug development professionals seeking to harness the therapeutic potential of this promising organoselenium compound.

References

- 1. The lipoic acid analogue this compound protects human low density lipoprotein against oxidative modification mediated by copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diselenolane-mediated cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diselenolane-mediated cellular uptake - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1,2-Diselenolane-3-Pentanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is continually evolving, with a significant focus on compounds that can modulate oxidative stress and cancer progression. Among these, selenium-containing organic molecules have garnered substantial interest due to their unique redox properties. This technical guide delves into the core biological activities of 1,2-diselenolane-3-pentanoic acid and its derivatives, providing a comprehensive overview of their antioxidant and anticancer properties, cellular uptake mechanisms, and the experimental methodologies used to elucidate these functions.

Antioxidant Activity: A Tale of Two Environments

This compound, a selenium analog of the well-known antioxidant α-lipoic acid, exhibits distinct and potent antioxidant capabilities. Unlike its sulfur counterpart, which primarily acts in hydrophilic environments, the diselenium compound demonstrates its protective effects within lipophilic compartments. This was notably observed in its ability to inhibit the copper-induced formation of lipid peroxidation products in low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[1][2] However, it did not show significant protection against the oxidative modification of proteins in the aqueous phase.[1][2] This differential activity is attributed, at least in part, to its higher partition coefficient, favoring its localization within lipid membranes.

The reduced form of a related compound, monoselenolipoic acid, is hypothesized to be a highly versatile antioxidant with direct thioredoxin-like activity, owing to the low pKa of its selenohydryl group.[3] This suggests that the redox cycling of these selenium compounds plays a crucial role in their antioxidant function.

Anticancer Activity: Promising Cytotoxicity Against Various Cancer Cell Lines

Derivatives of this compound have emerged as promising candidates for anticancer drug development. Specifically, a series of N′-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazides have demonstrated moderate anticancer activity at low concentrations against a panel of human cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | Cancer Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| MCF-7 | Breast Cancer | 0.5 - 5 |

| HL-60 | Leukemia | 0.5 - 5 |

| Hela | Cervical Cancer | 0.5 - 5 |

| Bewo | Placental Villus Cancer | 0.5 - 5 |

Data sourced from Feng Xu et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2013.[1]

While the precise signaling pathways are still under investigation for this specific class of compounds, other pentanoic acid derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). This provides a logical starting point for investigating the mechanistic underpinnings of the anticancer effects of this compound derivatives.

Cellular Uptake: An Efficient and Novel Delivery Mechanism

A significant advantage of 1,2-diselenolane-based molecules is their remarkable ability to be taken up by cells. This process, termed "diselenolane-mediated cellular uptake," is more efficient than that of their dithiolane (sulfur-containing) analogs. The proposed mechanism involves a dynamic covalent exchange with thiols on the cell surface, leading to efficient delivery into the cytosol without being trapped in endosomes. This uptake is non-toxic, temperature-sensitive, and appears to be independent of traditional endocytic pathways. The unique properties of the diselenide bond, including the CSeSeC dihedral angle and the acidity of the resulting selenols, are thought to contribute to this efficient cellular entry.

Caption: Proposed mechanism of 1,2-diselenolane-mediated cellular uptake.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound derivatives.

Synthesis of 5-(1,2-diselenolan-3-yl)pentanoic acid (SeA)

A green and high-yield synthetic route has been reported for the preparation of SeA. While the full detailed protocol is outlined in the source publication, the general workflow involves the formation of the diselenolane ring from a suitable precursor containing the pentanoic acid side chain. The synthesis of N′-substituted benzylidene-5-(1,2-diselenolan-3-yl)pentanehydrazide derivatives typically follows a multi-step process:

Caption: General workflow for the synthesis of SeA derivatives.

In Vitro Anticancer Activity Assay (MTT or Crystal Violet Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HL-60, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Measurement:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Crystal Violet Assay: Cells are fixed and stained with a crystal violet solution. After washing, the bound dye is solubilized, and the absorbance is read.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) is determined.

Cellular Uptake Assay

-

Probe Synthesis: A fluorescent probe (e.g., fluorescein isothiocyanate, FITC) is conjugated to the 1,2-diselenolane derivative.

-

Cell Culture and Treatment: Cells (e.g., HeLa) are cultured on glass coverslips or in imaging dishes. The fluorescently labeled diselenolane compound is added to the culture medium.

-

Incubation and Imaging: Cells are incubated for various time points. Live-cell imaging is performed using confocal microscopy to observe the cellular localization of the fluorescent probe.

-

Inhibitor Studies (for mechanistic insights): To determine the uptake pathway, cells can be pre-treated with inhibitors of various endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, methyl-β-cyclodextrin for caveolin-mediated endocytosis) before the addition of the fluorescently labeled compound.

-

Flow Cytometry: For a quantitative analysis of cellular uptake, cells are treated with the fluorescently labeled compound, harvested, and analyzed by flow cytometry to measure the mean fluorescence intensity per cell.

Future Directions

The study of this compound and its derivatives is a burgeoning field with significant therapeutic promise. Future research should focus on:

-

Elucidating Anticancer Mechanisms: Investigating the specific signaling pathways and molecular targets responsible for the observed anticancer activity. This could involve studying effects on apoptosis, cell cycle regulation, and key cancer-related enzymes.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing a broader range of derivatives to establish clear relationships between chemical structure and biological activity, which will guide the design of more potent and selective compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of cancer and diseases related to oxidative stress.

-

Exploring Other Therapeutic Applications: Given their potent antioxidant properties, these compounds could be investigated for their potential in treating neurodegenerative diseases, cardiovascular diseases, and other conditions where oxidative stress is a key pathological factor.

References

In-Depth Technical Guide: 1,2-Diselenolane-3-pentanoic Acid as a Glutathione Peroxidase Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diselenolane-3-pentanoic acid, a synthetic organoselenium compound that mimics the enzymatic activity of glutathione peroxidase (GPx). By catalytically reducing hydroperoxides, this compound offers significant potential as a therapeutic agent against oxidative stress-related diseases. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for activity assessment, and explores its influence on cellular signaling pathways.

Introduction

Glutathione peroxidases are a vital family of antioxidant enzymes that protect organisms from oxidative damage by catalyzing the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides, at the expense of glutathione (GSH). The catalytic activity of most GPx isoenzymes is dependent on a selenocysteine residue at their active site. The unique chemical properties of selenium enable the efficient reduction of peroxides.

Synthetic organoselenium compounds that mimic the function of GPx have emerged as a promising class of therapeutic agents. Among these, this compound, an analog of lipoic acid where sulfur atoms are replaced by selenium, has garnered attention for its potent antioxidant capabilities. This guide explores the scientific basis for its GPx-mimetic activity and its potential applications in drug development.

Catalytic Mechanism of this compound

The glutathione peroxidase-like catalytic cycle of this compound involves the selenium moiety undergoing a series of redox transformations. The proposed mechanism, analogous to that of other diselenide compounds, is as follows:

-

Reduction of the Diselenide: The cyclic diselenide (Se-Se) bond of this compound is first reduced by two molecules of glutathione (GSH), leading to the formation of a diselenolate intermediate (R-Se-Se-R -> 2 R-SeH).

-

Oxidation by Hydroperoxide: The highly reactive selenol (-SeH) groups of the reduced intermediate then react with a hydroperoxide molecule (ROOH), reducing it to the corresponding alcohol (ROH) and water. In this process, the selenol is oxidized to a selenenic acid (-SeOH).

-

Regeneration of the Diselenide: The selenenic acid intermediate is unstable and reacts with another thiol molecule (GSH) to form a selenenyl sulfide adduct (-Se-SG). This adduct then reacts with a second GSH molecule to regenerate the diselenide and produce oxidized glutathione (GSSG), completing the catalytic cycle.

This catalytic process allows a small amount of the organoselenium compound to detoxify a large number of hydroperoxide molecules.

Quantitative Data

| Organoselenium Compound | Substrate (Peroxide) | Co-substrate (Thiol) | Kcat (s⁻¹) | Km (mM) for Peroxide | Km (mM) for Thiol | Catalytic Efficiency (Kcat/Km) (M⁻¹s⁻¹) |

| Ebselen | H₂O₂ | Glutathione | Varies | Varies | Varies | ~1.5 x 10³ |

| Diphenyl Diselenide | H₂O₂ | Glutathione | Varies | Varies | Varies | Varies |

Note: The catalytic parameters of GPx mimetics are highly dependent on the assay conditions, including the nature of the peroxide and thiol substrates.

Experimental Protocols

Synthesis of this compound

While a detailed, peer-reviewed synthesis protocol for this compound is not widely published, a general approach can be adapted from the synthesis of its dithiolane analog, lipoic acid. The key steps would involve:

-

Preparation of a Dihalogenated Precursor: Synthesis of a dihalogenated (e.g., dibromo) long-chain carboxylic acid derivative that serves as the backbone.

-

Introduction of Selenium: Nucleophilic substitution of the halogens with a selenium-containing nucleophile, such as sodium diselenide (Na₂Se₂), to form the 1,2-diselenolane ring.

-

Purification: Purification of the final product using chromatographic techniques.

Caution: The synthesis of organoselenium compounds should be performed in a well-ventilated fume hood by trained personnel, as many selenium reagents are toxic.

Assay for Glutathione Peroxidase-like Activity

The GPx-like activity of this compound can be determined using a coupled enzyme assay. This method indirectly measures the rate of hydroperoxide reduction by monitoring the consumption of NADPH.

Principle: The GSSG produced by the GPx-mimetic activity of the test compound is continuously reduced back to GSH by glutathione reductase (GR) at the expense of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored spectrophotometrically. The rate of NADPH consumption is directly proportional to the GPx-like activity of the compound.

Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Hydrogen peroxide (H₂O₂) or another organic hydroperoxide (e.g., tert-butyl hydroperoxide)

-

This compound solution (in a suitable solvent like DMSO or ethanol)

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, GR, and NADPH.

-

Add the solution of this compound to the reaction mixture and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The GPx-mimetic activity of this compound can influence various cellular signaling pathways that are sensitive to the cellular redox state. By reducing the levels of reactive oxygen species (ROS), which act as second messengers in many signaling cascades, this compound can modulate pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response. Its activation is often triggered by oxidative stress.

Caption: Modulation of the NF-κB signaling pathway by this compound.

By scavenging ROS, this compound can prevent the activation of the IKK complex, thereby inhibiting the phosphorylation and subsequent degradation of IκB. This keeps NF-κB in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Oxidative stress can negatively regulate this pathway by activating phosphatases like PTEN, which antagonize PI3K activity.

Caption: Influence of this compound on the PI3K/Akt signaling pathway.

By reducing ROS levels, this compound can prevent the activation of PTEN, thereby promoting the activity of the PI3K/Akt pathway and enhancing cell survival.

Experimental Workflow for Assessing GPx-like Activity

Caption: Experimental workflow for the coupled-enzyme GPx activity assay.

Conclusion

This compound demonstrates significant potential as a glutathione peroxidase mimetic. Its ability to catalytically reduce hydroperoxides suggests its utility in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Further research is warranted to fully elucidate its kinetic parameters and to explore its efficacy and safety in preclinical and clinical settings. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising therapeutic agent.

In Vitro Antioxidant Capacity of 1,2-Diselenolane-3-Pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diselenolane-3-pentanoic acid, a selenium-containing analog of alpha-lipoic acid, has demonstrated notable antioxidant properties, particularly in lipophilic environments. This technical guide provides a comprehensive overview of the current understanding of its in vitro antioxidant capacity, drawing from available scientific literature. It details the experimental findings related to its protective effects against lipid peroxidation, outlines the methodologies employed in these assessments, and explores potential antioxidant mechanisms. While quantitative data from standardized antioxidant assays are limited, this guide consolidates the existing knowledge to support further research and development of this promising organoselenium compound.

Introduction

This compound is a synthetic organoselenium compound where the two sulfur atoms in the dithiolane ring of alpha-lipoic acid are replaced by selenium atoms. This substitution significantly influences its physicochemical and biological properties, including its antioxidant activity. Unlike its sulfur counterpart, this compound exhibits a distinct profile of antioxidant action, primarily targeting lipid-rich structures. This document serves as a technical resource, summarizing the key findings on its in vitro antioxidant capacity and providing detailed experimental context.

Quantitative Data on Antioxidant Capacity

The available literature highlights the differential antioxidant activity of this compound compared to alpha-lipoic acid. The primary evidence of its antioxidant effect comes from studies on the inhibition of lipid peroxidation in low-density lipoproteins (LDL). However, a notable gap exists in the literature regarding its efficacy in standard radical scavenging assays.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

| Assay Type | Model System | Key Findings | Reference |

| Lipid Peroxidation Inhibition | Copper-mediated Human Low-Density Lipoprotein (LDL) Oxidation | Markedly inhibited the formation of lipid peroxidation products. | [1] |

| Protein Oxidation Inhibition | Copper-mediated Human Low-Density Lipoprotein (LDL) and Bovine Serum Albumin (BSA) Oxidation | Unable to inhibit protein oxidative modification. | [1] |

Experimental Protocols

The assessment of the antioxidant capacity of this compound has primarily involved methodologies focused on lipid peroxidation. The following protocols are based on established methods for evaluating antioxidant effects on LDL oxidation.

Copper-Mediated LDL Oxidation Assay

This assay assesses the ability of a compound to inhibit the oxidation of LDL induced by copper ions, a process that mimics in vivo LDL modification.

Protocol:

-

LDL Isolation: Human LDL is isolated from fresh plasma by ultracentrifugation.

-

Incubation: A solution of LDL (e.g., 100 µg/mL) in phosphate-buffered saline (PBS) is pre-incubated with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Oxidation Induction: Oxidation is initiated by the addition of a copper (II) sulfate (CuSO₄) solution to a final concentration of, for example, 5 µM.

-

Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, a primary marker of lipid peroxidation, through the increase in absorbance at 234 nm over several hours at 37°C.

-

Data Analysis: The lag phase, representing the time before rapid oxidation begins, is calculated. A longer lag phase in the presence of the test compound indicates antioxidant activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA) and other thiobarbituric acid reactive substances, which are secondary products of lipid peroxidation.

Protocol:

-

Sample Preparation: Following the copper-mediated LDL oxidation as described above, the reaction is stopped at a specific time point.

-

Reaction with TBA: An aliquot of the reaction mixture is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

-

Incubation: The mixture is heated at a high temperature (e.g., 95°C) for a set duration (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct, which has a characteristic pink color.

-

Measurement: After cooling, the absorbance of the resulting solution is measured at approximately 532 nm.

-

Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antioxidant capacity of this compound against LDL oxidation.

Caption: Workflow for LDL oxidation inhibition assay.

Postulated Antioxidant Mechanism

While the precise molecular mechanism of this compound's antioxidant activity is not fully elucidated, its efficacy in inhibiting lipid peroxidation suggests a mechanism centered on the reactivity of the diselenide bond within a lipophilic environment. The following diagram illustrates a hypothetical mechanism.

Caption: Hypothetical mechanism of lipid peroxidation inhibition.

Potential Involvement of Cellular Signaling Pathways

There is currently no direct evidence from the reviewed literature detailing the specific interaction of this compound with cellular signaling pathways. However, organoselenium compounds are known to modulate various cellular processes, often through their interaction with thiol-containing proteins, which can influence redox-sensitive signaling cascades.[2] It is plausible that this compound could indirectly affect pathways such as the Keap1-Nrf2 system, a key regulator of the antioxidant response, or MAPK pathways, which are involved in cellular stress responses. This remains a speculative area requiring further investigation.

The diagram below illustrates the general concept of how an antioxidant compound might influence the Nrf2 signaling pathway.

Caption: Hypothetical modulation of the Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a lipophilic antioxidant, effectively inhibiting lipid peroxidation in vitro. This targeted activity distinguishes it from its sulfur analog, alpha-lipoic acid, and suggests its potential utility in conditions characterized by lipid-related oxidative stress. However, to fully realize its therapeutic and research potential, further studies are imperative. Key future research directions should include:

-

Quantitative Antioxidant Assays: Performing standardized assays (DPPH, ABTS, ORAC) to obtain quantitative measures (IC50 values) of its radical scavenging capacity.

-

Mechanism of Action: Elucidating the precise molecular mechanism by which it inhibits lipid peroxidation.

-

Signaling Pathway Analysis: Investigating its effects on key cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and MAPK pathways, using techniques like Western blotting and gene expression analysis.

-

In Vivo Studies: Translating the in vitro findings to in vivo models to assess its bioavailability, metabolism, and efficacy in relevant disease models.

A more comprehensive understanding of the in vitro and in vivo antioxidant properties of this compound will be crucial for its development as a potential therapeutic agent.

References

The Toxicology and Safety Profile of 1,2-Diselenolane-3-Pentanoic Acid: An In-Depth Technical Guide

Disclaimer: Direct toxicological and safety data for 1,2-diselenolane-3-pentanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for this compound and structurally related organoselenium compounds to infer a potential safety profile. The experimental protocols described are standardized methodologies for assessing the toxicology of novel chemical entities.

Introduction

This compound, a selenium analog of α-lipoic acid, is a compound of interest for its potential antioxidant properties. The replacement of sulfur with selenium in the dithiolane ring significantly alters its biochemical behavior. While its antioxidant capabilities have been explored, a thorough understanding of its toxicological and safety profile is paramount for any potential therapeutic or research application. This technical guide summarizes the available safety information, provides detailed experimental protocols for key toxicological assays, and explores potential signaling pathways involved in its cellular effects.

In Vitro Toxicology

Quantitative Cytotoxicity Data for Organoselenium Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various organoselenium compounds against different cell lines, as determined by the MTT assay. This data is presented for comparative purposes to estimate the potential cytotoxicity of this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Diphenyl diselenide | Human promyelocytic leukemia (HL-60) | 15.6 | [1] |

| Diphenyl diselenide | Human breast adenocarcinoma (MCF-7) | 25.3 | [1] |

| Ebselen | Human promyelocytic leukemia (HL-60) | 8.9 | [1] |

| Ebselen | Human breast adenocarcinoma (MCF-7) | 12.5 | [1] |

| Seleno-L-methionine | Human colon adenocarcinoma (HT-29) | >100 | Data inferred from low toxicity |

Note: The cytotoxicity of organoselenium compounds can vary significantly based on their chemical structure and the cell type being tested.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Caption: A typical workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

In Vivo Toxicology

In vivo studies are crucial for understanding the systemic toxicity of a compound. As no specific in vivo toxicological data for this compound was found, data from a related organoselenium compound, seleno-L-methionine, is presented for context.

Quantitative In Vivo Toxicity Data for a Related Organoselenium Compound

The following table provides the No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for seleno-L-methionine in a 4-week study in male rats.[3]

| Compound | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Adverse Effects at LOAEL | Reference |

| L-methionine (for comparison) | Rat (male) | 4 weeks | 236 | 705 | Growth suppression, minor changes in plasma biochemical parameters. | [3] |

| Seleno-L-methionine | Mallard ducklings | 2 weeks | - | - | At 30 µg/g in diet, survival was 36% in one study and 100% in another with a different basal diet. | [4] |

Note: The toxicity of selenium compounds can be influenced by dietary factors.[4]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[5][6]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dose level, either higher or lower. This continues until the dose that causes mortality or evident toxicity is identified.[7]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.[8]

-

Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for aqueous solutions in rodents).[8]

-

Starting Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[7]

-

Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

Step 1: Dose 3 animals at the chosen starting level.

-

If 2 or 3 animals die: The substance is classified at that dose level.

-

If 0 or 1 animal dies: Dose 3 more animals at the next higher or lower dose level, depending on the initial outcome.

-

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of seleno-l-methionine, seleno-dl-methionine, high selenium wheat, and selenized yeast to mallard ducklings [pubs.usgs.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. bemsreports.org [bemsreports.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and Natural Occurrence of 1,2-Diselenolane Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-diselenolane compounds, focusing on their discovery, and physicochemical properties. While their natural occurrence is not established, their unique characteristics have positioned them as significant molecules in synthetic chemistry and drug delivery research. This document details experimental protocols for their synthesis and characterization, and explores their interactions with cellular systems.

Discovery and Synthesis

The exploration of cyclic diselenides dates back to the early 20th century. The pioneering work of Backer and Boomstra in the 1930s laid the foundation for the synthesis of various organoselenium compounds, including cyclic structures. Their research into the chemistry of selenium-containing rings was instrumental in the eventual synthesis of 1,2-diselenolane derivatives.

Modern synthetic routes to 1,2-diselenolane compounds, particularly analogs of biologically relevant molecules like lipoic acid, have been developed to explore their potential in various applications. A common strategy involves the use of a dibromide precursor, followed by the introduction of selenium and subsequent cyclization.

Physicochemical Properties

1,2-Diselenolane compounds exhibit distinct physicochemical properties that are central to their reactivity and utility, especially in comparison to their sulfur analogs, 1,2-dithiolanes.

| Property | 1,2-Diselenolane | 1,2-Dithiolane | Reference |

| CXXC Dihedral Angle (θ) | ~0° | 27-35° | [1][2] |

| Ring Strain | High | Moderate | [2] |

| Selenol pKa | ~5 | - | [1] |

Table 1: Comparison of Physicochemical Properties of 1,2-Diselenolanes and 1,2-Dithiolanes.

The near-zero dihedral angle of the C-Se-Se-C bond in 1,2-diselenolanes indicates significant ring strain, making them highly reactive.[1][2] This high reactivity is a key factor in their mechanism of cellular uptake.

Natural Occurrence and Biosynthesis

Despite extensive research into organoselenium compounds in nature, there is currently no definitive evidence for the natural occurrence of 1,2-diselenolane compounds in any biological organism, including plants, algae, fungi, or bacteria.[3][4]

Living organisms are known to biosynthesize various organoselenium compounds, primarily seleno-amino acids such as selenocysteine and selenomethionine.[3][5][6][7] These are incorporated into selenoproteins, which play crucial roles in redox regulation and antioxidant defense. The biosynthetic pathways for these seleno-amino acids are well-characterized.[5][6][7] However, these pathways do not lead to the formation of the 1,2-diselenolane ring structure.

Therefore, 1,2-diselenolane compounds are considered to be primarily of synthetic origin. Their study is driven by their potential as chemical probes and drug delivery vehicles, owing to their unique chemical properties.

Interaction with Cellular Systems

The primary mechanism by which 1,2-diselenolane compounds interact with cells is through thiol-mediated cellular uptake.[1][8][9] This process facilitates their efficient entry into the cytosol, a key advantage for drug delivery applications.

Thiol-Mediated Cellular Uptake

The high ring strain and the selenophilic nature of the diselenide bond make 1,2-diselenolanes highly susceptible to nucleophilic attack by thiols present on the cell surface.[1][2] This initiates a cascade of thiol-diselenide exchange reactions that facilitate the translocation of the molecule across the cell membrane and into the cytosol.[1][8]

Modulation of Redox Signaling Pathways

While the direct interaction of 1,2-diselenolane compounds with specific signaling pathways is an area of ongoing research, organoselenium compounds, in general, are known to influence cellular redox signaling. Two key pathways that are sensitive to redox state are the Keap1-Nrf2 and PI3K/Akt pathways.

Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[10][11] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, under oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant genes.[10][12] Some organoselenium compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity.[13]

PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival.[4][14][15] Dysregulation of this pathway is common in various diseases, including cancer.[4] Some studies have suggested that selenium compounds can modulate the PI3K/Akt pathway, although the precise mechanisms are not fully elucidated.[16]

Experimental Protocols

Synthesis of 1,2-Diselenolane-4-carboxylic Acid

This protocol is adapted from procedures for the synthesis of analogous dithiolane compounds.

Materials:

-

3-bromo-2-(bromomethyl)propionic acid

-

Sodium selenide (Na₂Se) or a suitable selenium source

-

Appropriate solvents (e.g., DMF, water)

-

Acid for workup (e.g., HCl)

-

Oxidizing agent (e.g., air, dimethyl sulfoxide)

Procedure:

-

Dissolve 3-bromo-2-(bromomethyl)propionic acid in a suitable solvent.

-

Slowly add a solution of sodium selenide to the reaction mixture. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the selenide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

After completion, carefully acidify the reaction mixture to protonate the carboxylate.

-

Extract the product into an organic solvent.

-

The resulting diselenol can be cyclized to the 1,2-diselenolane by oxidation. This can often be achieved by stirring the solution in the presence of air or by using a mild oxidizing agent like DMSO.

-

Purify the final product using column chromatography or recrystallization.

Characterization of 1,2-Diselenolane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][18]

-

¹H NMR: Acquire a ¹H NMR spectrum. The protons on the carbon atoms adjacent to the selenium atoms will typically appear as multiplets in the aliphatic region. The chemical shifts will be influenced by the electron-withdrawing effect of the selenium atoms.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. The carbon atoms bonded to selenium will show characteristic chemical shifts. The presence of selenium isotopes may lead to satellite peaks.[19]

-

⁷⁷Se NMR: If available, ⁷⁷Se NMR can provide direct evidence for the presence and chemical environment of the selenium atoms.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or another soft ionization technique is suitable for these compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the 1,2-diselenolane compound. A key feature to look for is the characteristic isotopic pattern of selenium, which has several naturally occurring isotopes. This isotopic signature is a definitive indicator of the presence of selenium in the molecule.[20]

-

Fragmentation: The fragmentation pattern can provide structural information. Common fragmentation pathways may involve the loss of selenium or cleavage of the diselenide bond.[15][18][20][21][22]

Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of 1,2-diselenolane compounds on a chosen cell line.[16][23][24]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

1,2-diselenolane compound dissolved in a suitable vehicle (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 1,2-diselenolane compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. This data can be used to determine the IC₅₀ value of the compound.

Conclusion

1,2-Diselenolane compounds are a fascinating class of synthetic molecules with unique physicochemical properties that make them highly reactive and capable of efficient cellular uptake. While their natural occurrence has not been established, their potential applications in drug delivery and as chemical probes continue to drive research in their synthesis and biological evaluation. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the chemistry and biological activity of these promising compounds. Further investigation into their specific interactions with cellular signaling pathways will be crucial for realizing their full therapeutic and research potential.

References

- 1. Diselenolane-mediated cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Seleno-Amino Acids in Vegetables: A Review of Their Forms and Metabolism [frontiersin.org]

- 4. Fungi and Algae as Sources of Medicinal and Other Biologically Active Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Selenocysteine, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis, Engineering, and Delivery of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique Patterns of Thiol-Mediated Cellular Uptake - ChemistryViews [chemistryviews.org]

- 10. Mechanism of Chemical Activation of Nrf2 | PLOS One [journals.plos.org]

- 11. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diphenyl diselenide improves the antioxidant response via activation of the Nrf-2 pathway in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uab.edu [uab.edu]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,2-Diselenolane-3-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,2-diselenolane-3-pentanoic acid, a selenium-containing analog of lipoic acid. While direct experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are not widely available in the public domain, this document compiles expected spectral characteristics based on its structure and data from analogous organoselenium compounds. It also details generalized experimental protocols for its analysis and illustrates a key biological pathway in which it is involved.

Chemical Structure and Properties

This compound possesses a five-membered diselenolane ring attached to a pentanoic acid side chain. Its molecular formula is C₈H₁₄O₂Se₂ and it has a molecular weight of approximately 300.1 g/mol . The presence of two selenium atoms is a key feature influencing its spectroscopic properties and biological activity.

Expected NMR Spectroscopic Data

The following tables summarize the anticipated ¹H, ¹³C, and ⁷⁷Se NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures and established chemical shift ranges for the functional groups present.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Hα (on Cα of pentanoic acid) | 2.3 - 2.5 | Triplet |

| Hβ, Hγ, Hδ (on pentanoic acid chain) | 1.4 - 1.8 | Multiplet |

| H on C3 of diselenolane ring | 3.8 - 4.2 | Multiplet |

| Protons on C4 of diselenolane ring | 2.0 - 2.5 | Multiplet |

| Protons on C5 of diselenolane ring | 3.0 - 3.5 | Multiplet |

| -COOH | 10 - 12 | Singlet (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carboxyl) | 175 - 180 |

| Cα (of pentanoic acid) | 33 - 36 |

| Cβ, Cγ, Cδ (of pentanoic acid) | 24 - 32 |

| C3 (of diselenolane ring) | 45 - 55 |

| C4 (of diselenolane ring) | 35 - 45 |

| C5 (of diselenolane ring) | 25 - 35 |

Table 3: Predicted ⁷⁷Se NMR Chemical Shifts

| Selenium Environment | Predicted Chemical Shift (ppm) |

| Diselenide in a five-membered ring | 250 - 400 |

Expected Mass Spectrometry Data

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted ESI-MS Fragmentation

| m/z | Ion |

| [M+H]⁺ | Protonated molecular ion |

| [M-H]⁻ | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| [M+H - COOH]⁺ | Decarboxylation |

| Fragments from ring opening | Various smaller fragments |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on established protocols for organoselenium compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-15 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 512-2048 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

Reference: TMS at 0.00 ppm or the solvent peak.

-

-

-

⁷⁷Se NMR Spectroscopy:

-

Instrument: A spectrometer equipped with a broadband probe capable of detecting ⁷⁷Se.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: Requires a significantly higher number of scans due to the low gyromagnetic ratio and natural abundance of ⁷⁷Se.

-

Relaxation delay: Can be long; optimization may be required.

-

Spectral width: A wide spectral window is necessary, typically around 2000 ppm.

-

Reference: Diphenyl diselenide or another suitable selenium standard.

-

-

4.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to aid ionization.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: ESI positive and/or negative.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision-Induced Dissociation (CID): For fragmentation analysis, select the molecular ion as the precursor and apply varying collision energies to obtain fragment ions.

-

Visualization of Biological Pathway

This compound is known to participate in a cellular uptake mechanism that leverages the reactivity of its diselenide bond. The following diagram illustrates the proposed mechanism of diselenolane-mediated cellular uptake.

Caption: A simplified workflow of the proposed diselenolane-mediated cellular uptake.

This guide provides a foundational understanding of the spectroscopic properties and analysis of this compound. While awaiting the public availability of direct experimental data, the information presented here serves as a valuable resource for researchers in the field.

Computational Modeling of 1,2-Diselenolane-3-Pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organoselenium compounds have garnered considerable attention in medicinal chemistry and drug development due to their unique redox properties. 1,2-diselenolane-3-pentanoic acid, as a structural analog of the well-studied antioxidant α-lipoic acid, presents an intriguing target for both experimental and computational investigation. The replacement of sulfur with selenium is known to alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Computational modeling, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), offers powerful tools to investigate the geometric and electronic structure, as well as the conformational landscape of this compound at an atomic level of detail. This guide details the theoretical background and practical considerations for performing such computational studies. Furthermore, it provides comprehensive experimental protocols for the synthesis, purification, and spectroscopic characterization of this and related compounds.

Computational Modeling Methodology